molecular formula C6H12O2S B3056110 5-(Methylsulfanyl)pentanoic acid CAS No. 69082-95-7

5-(Methylsulfanyl)pentanoic acid

Cat. No. B3056110
CAS RN: 69082-95-7
M. Wt: 148.23 g/mol
InChI Key: ANODPCBOJOJJDK-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)pentanoic acid is a sulfur-containing organic compound . It is functionally related to a beta-amino acid .


Synthesis Analysis

A green and sustainable process for the synthesis of pentanoic acid from the lignocellulosic derivable γ-valerolactone with formic acid using a bifunctional catalyst has been presented . This work demonstrated the one-pot catalytic conversion of an aqueous solution containing levulinic acid with formic acid towards pentanoic acid .


Molecular Structure Analysis

The molecular formula of 5-(Methylsulfanyl)pentanoic acid is C6H13NO2S . It is a beta-amino acid in which one of the terminal methyl hydrogens has been replaced by a methylsulfanyl group .


Chemical Reactions Analysis

The conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid is studied in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent . A bifunctional catalyst comprising Pt supported on acidic zeolites was utilized .


Physical And Chemical Properties Analysis

The molecular weight of 5-(Methylsulfanyl)pentanoic acid is 163.24 g/mol . It has a topological polar surface area of 88.6 Ų .

Scientific Research Applications

Industrial Applications

5-(Methylsulfanyl)pentanoic acid (5-MSP) plays a significant role in various industrial applications. One of its derivatives, pentanoic acid (PA), is an industrially relevant chemical utilized in several applications and is currently manufactured from fossil feedstock. Research by (Al‐Naji et al., 2020) explores the conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into PA using a sustainable approach. This process involves the use of aqueous formic acid (FA) as a reducing agent and bifunctional catalysts, showcasing the potential of 5-MSP derivatives in sustainable industrial chemistry.

Material Science

In the field of material science, derivatives of 5-MSP have been investigated for their applications in creating new materials. (Ghosh et al., 2015) studied the chemical significance of valeric or pentanoic acid in the synthesis of various industrial target compounds like plasticizers, lubricants, and biodegradable solvents. Their research emphasizes the role of 5-MSP derivatives in synthesizing valuable compounds for diverse industrial applications.

Biochemical Research

5-MSP and its derivatives have been used in biochemical research to study their interaction with biological systems. For instance, (Wang, Tang, & Tirrell, 2003) conducted a study on the incorporation of fluorinated derivatives of isoleucine, closely related to 5-MSP, into proteins. This research provides insights into the role of modified amino acids in biological systems, highlighting the significance of 5-MSP derivatives in understanding protein functions and interactions.

Supramolecular Chemistry

In supramolecular chemistry, the interaction of 5-MSP derivatives with other molecules has been investigated to develop new materials with specific properties. (Chen et al., 2006) studied the formation of supramolecular complexes exhibiting thermotropic liquid crystalline mesophases, using fully methylated hyperbranched polyethylenimines (PEI) and a mesogen-based carboxylic acid derived from 5-MSP. This research demonstrates the potential of 5-MSP derivatives in creating materials with unique liquid crystalline properties.

Mechanism of Action

Mode of Action

The exact mode of action of 5-(Methylsulfanyl)pentanoic acid is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other sulfur-containing compounds, possibly involving redox reactions or serving as a source of sulfur for the synthesis of other molecules .

Biochemical Pathways

It is known that sulfur-containing compounds like this one can participate in a variety of biochemical reactions, including those involved in amino acid metabolism

Pharmacokinetics

The pharmacokinetics of 5-(Methylsulfanyl)pentanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As a small, sulfur-containing compound, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with .

Result of Action

Based on its chemical structure, it may participate in redox reactions or serve as a source of sulfur, potentially affecting a variety of cellular processes .

Safety and Hazards

While specific safety and hazard information for 5-(Methylsulfanyl)pentanoic acid is not available, similar compounds like valeric acid are known to be combustible liquids that cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The synthesis of pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis presents a green and sustainable process . This could pave the way for more environmentally friendly methods of producing pentanoic acid and similar compounds in the future . Additionally, the potential anticancer properties of similar compounds suggest promising directions for future research .

properties

IUPAC Name

5-methylsulfanylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANODPCBOJOJJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610859
Record name 5-(Methylsulfanyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfanyl)pentanoic acid

CAS RN

69082-95-7
Record name 5-(Methylsulfanyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylsulfanyl)pentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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